molecular formula C14H11N3O3 B11852364 5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile

5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile

Cat. No.: B11852364
M. Wt: 269.25 g/mol
InChI Key: BJKXVORFNZELJY-UHFFFAOYSA-N
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Description

5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile is a complex organic compound with the molecular formula C14H11N3O3 and a molecular weight of 269.26 g/mol This compound features a nicotinonitrile core substituted with a formyl and methoxy group on a pyridine ring, linked via an oxy-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. Industrial production would likely involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst

    Substitution: Sodium hydride (NaH), various nucleophiles

Major Products Formed

    Oxidation: 5-(((4-Carboxy-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile

    Reduction: 5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinamidine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrile group can interact with enzymes involved in metabolic pathways, affecting their activity. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)pyridine
  • **5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)benzonitrile

Uniqueness

5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile is unique due to its combination of a nicotinonitrile core with a formyl and methoxy-substituted pyridine ring. This structure provides a distinct set of chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

5-[(4-formyl-6-methoxypyridin-3-yl)oxymethyl]pyridine-3-carbonitrile

InChI

InChI=1S/C14H11N3O3/c1-19-14-3-12(8-18)13(7-17-14)20-9-11-2-10(4-15)5-16-6-11/h2-3,5-8H,9H2,1H3

InChI Key

BJKXVORFNZELJY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C=O)OCC2=CC(=CN=C2)C#N

Origin of Product

United States

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